Norcholestenol iodomethyl ((sup 131)I)
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Overview
Description
Iodine (131I) norcholesterol, also known as 6-beta-iodomethyl-19-norcholesterol, is a radioiodine-labeled cholesterol analogue. This compound is primarily used in diagnostic procedures to evaluate the functional status of the adrenal glands. It accumulates in areas where steroid hormones are produced, making it a valuable tool in nuclear medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodine (131I) norcholesterol involves the iodination of norcholesterol. The process typically includes the following steps:
Iodination: Norcholesterol is reacted with iodine-131 in the presence of an oxidizing agent to introduce the iodine atom into the molecule.
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of Iodine (131I) norcholesterol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norcholesterol are iodinated using iodine-131.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure its purity and efficacy for diagnostic use
Chemical Reactions Analysis
Types of Reactions: Iodine (131I) norcholesterol primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated norcholesterol derivative .
Scientific Research Applications
Iodine (131I) norcholesterol has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the distribution and metabolism of cholesterol in living organisms.
Medicine: Widely used in nuclear medicine for adrenal scintigraphy to diagnose and evaluate adrenal gland disorders such as primary aldosteronism and adrenal hyperplasia
Industry: Utilized in the development of diagnostic kits and tools for medical imaging.
Mechanism of Action
Iodine (131I) norcholesterol exerts its effects by accumulating in tissues where steroid hormones are produced, particularly the adrenal glands. The radioiodine label allows for imaging using nuclear medicine techniques. The compound binds to cholesterol receptors in the adrenal cortex, enabling the visualization of adrenal gland function and abnormalities .
Comparison with Similar Compounds
Iodine-123 norcholesterol: Another radioiodine-labeled cholesterol analogue used for similar diagnostic purposes but with different imaging properties.
Iodine-131 metaiodobenzylguanidine (MIBG): Used for imaging and treatment of neuroendocrine tumors, offering a different mechanism of action and target specificity.
Uniqueness: Iodine (131I) norcholesterol is unique due to its specific accumulation in adrenal tissues and its use in diagnosing adrenal gland disorders. Its ability to provide detailed functional imaging of the adrenal cortex sets it apart from other diagnostic agents .
Properties
CAS No. |
56897-09-7 |
---|---|
Molecular Formula |
C27H45IO |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4 |
InChI Key |
QJHZPCLORSPENH-DRTKWHMQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
56897-09-7 | |
Synonyms |
6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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